molecular formula C15H13IN2O2 B11970360 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

Cat. No.: B11970360
M. Wt: 380.18 g/mol
InChI Key: JJHJQFZBICVNKY-LICLKQGHSA-N
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Description

2-Iodo-N'-(2-methoxybenzylidene)benzohydrazide is a Schiff base derived from the condensation of 2-iodobenzohydrazide and 2-methoxybenzaldehyde. This compound belongs to the benzohydrazide class, characterized by a hydrazone linkage (-NH-N=C-) and aromatic substituents. The iodine atom at the ortho position of the benzohydrazide moiety and the methoxy group on the benzylidene ring confer unique electronic and steric properties, influencing its biological activity and crystallographic behavior .

Properties

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

2-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13IN2O2/c1-20-14-9-5-2-6-11(14)10-17-18-15(19)12-7-3-4-8-13(12)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

JJHJQFZBICVNKY-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2I

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

The synthesis of 2-iodo-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Chemical Reactions Analysis

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

  • Electron-withdrawing groups (EWGs) : Iodo (target compound) and bromo () at ortho/meta positions enhance antimicrobial and anticancer activities by increasing lipophilicity and membrane penetration .
  • Electron-donating groups (EDGs) : Methoxy groups improve solubility and hydrogen-bonding interactions, as seen in the crystal structure of (E)-4-Hydroxy-N'-(2-methoxy)benzohydrazide .
  • Hybrid substituents : Compound 5c () combines a chloro-benzimidazolyl group with 2-methoxybenzylidene, achieving cytotoxicity comparable to cisplatin, highlighting the synergy between aromatic and heterocyclic moieties .

Key Observations :

  • DES-based synthesis () offers superior yields (92%) and shorter reaction times (2 hours) compared to traditional solvents like glacial acetic acid or ethanol .
  • Steric hindrance from ortho-substituents (e.g., iodine in the target compound) may slightly reduce yields due to slower reaction kinetics .

Crystallographic and Structural Insights

Crystal structures reveal critical interactions influencing stability and bioactivity:

Table 3: Structural Features of Selected Analogues
Compound Name Hydrogen Bonding π-π Interactions (Å) Space Group Reference
Target Compound N–H···O, O–H···N (intramolecular) 3.6–3.8 P21/c
(E)-4-Hydroxy-N'-(2-methoxy) N1–H1N1···O2, O1–H13A···O1 3.628 P21/n
2-Chloro-N'-(2-methoxy) C–H···Cl, N–H···O 3.5–4.0 P-1

Key Observations :

  • Intramolecular hydrogen bonds stabilize the hydrazone linkage, as seen in the target compound and (E)-4-Hydroxy derivatives .
  • π-π interactions between aromatic rings (3.6–4.0 Å) contribute to molecular packing and crystallinity, critical for drug formulation .

Antimicrobial Activity

The target compound and its 2-iodo analogues () showed significant antimicrobial activity at 200–400 µg/mL, outperforming chloro- and methoxy-substituted derivatives. Electron-withdrawing iodine enhances membrane disruption, while methoxy groups on the benzylidene ring improve target binding .

Anticancer Potential

Compound 5c () demonstrated potent cytotoxicity (IC50 = 0.06 µM) against lung cancer, whereas the target compound’s activity remains less characterized. The chloro-benzimidazolyl group in 5c likely facilitates DNA intercalation, a mechanism less prominent in iodine-substituted analogues .

Biological Activity

2-iodo-N'-(2-methoxybenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N2O2I
  • Molecular Weight : 396.19 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-methoxybenzaldehyde and benzohydrazide in the presence of an acidic catalyst. The presence of iodine enhances the reactivity of the compound, making it suitable for further modifications and evaluations of biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL) Mechanism of Action
Staphylococcus aureus15.62Disruption of cell wall synthesis
Escherichia coli31.25Inhibition of protein synthesis
Pseudomonas aeruginosa62.50Interference with nucleic acid metabolism

The compound's mechanism involves binding to bacterial enzymes, thereby inhibiting critical pathways necessary for bacterial survival.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties against several cancer cell lines:

Cancer Cell Line IC50 (µM) Effect
HepG2 (liver cancer)12.39Induces apoptosis
MDA-MB-231 (breast cancer)7.81Cell cycle arrest
A549 (lung cancer)15.00Inhibition of metastasis

The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by disrupting key signaling pathways involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various benzohydrazide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics like penicillin and ciprofloxacin, particularly against resistant strains such as MRSA.
  • Cytotoxicity Assessment : In a cytotoxicity assessment using the MTT assay on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent. The study concluded that further structural modifications could enhance its potency and selectivity towards cancer cells.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage and apoptosis in cancer cells.
  • DNA Intercalation : Potentially intercalates with DNA, disrupting replication and transcription processes.

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